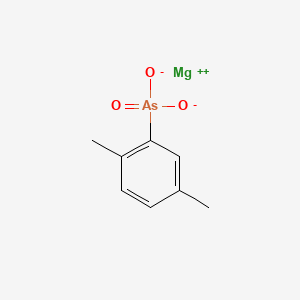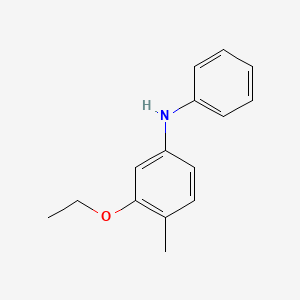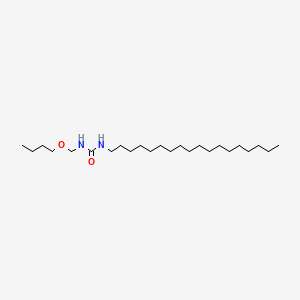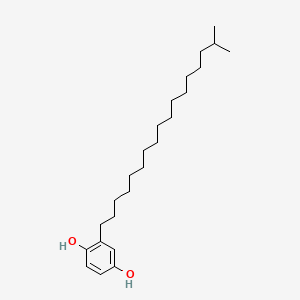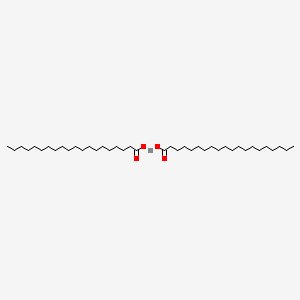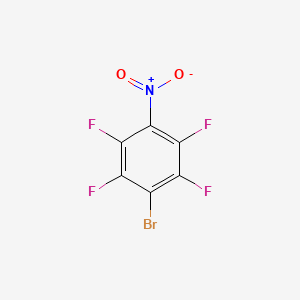
Carbonic acid, methyl octahydro-1-pentalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of carbonate esters, which are esters of carbonic acid. Carbonate esters are characterized by a carbonyl group flanked by two alkoxy groups .
Preparation Methods
The synthesis of carbonic acid, methyl octahydro-1-pentalenyl ester can be achieved through various methods. One common approach involves the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Industrial production methods often utilize photochemical strategies, where organic photocatalysts are used to facilitate the formation of ester derivatives under light irradiation . For example, the addition of carboxylic acids to olefins is an important method to produce esters in the industry .
Chemical Reactions Analysis
Carbonic acid, methyl octahydro-1-pentalenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acid catalysts for esterification, and photocatalysts for photochemical reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with aldehydes under visible light conditions can produce methyl benzoate derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various ester derivatives . In biology and medicine, esters like carbonic acid, methyl octahydro-1-pentalenyl ester are important components in pharmaceuticals, such as clopidogrel and methylphenidate . In the industry, it is used in the production of fine chemicals and natural products .
Mechanism of Action
The mechanism of action of carbonic acid, methyl octahydro-1-pentalenyl ester involves the formation of ester bonds through the reaction of carboxylic acids with alcohols . The molecular targets and pathways involved in these reactions include single electron transfer, energy transfer, and radical procedures . For example, the reaction with diazomethane involves an acid-base reaction to deprotonate the carboxylic acid, followed by a nucleophilic substitution reaction to produce the methyl ester .
Comparison with Similar Compounds
Carbonic acid, methyl octahydro-1-pentalenyl ester can be compared with other similar compounds, such as other carbonate esters and carboxylic acid derivatives . Similar compounds include methyl benzoate, ethyl acetate, and propyl formate . What sets this compound apart is its unique structure, which includes an octahydro-1-pentalenyl group, making it distinct from other esters .
Properties
CAS No. |
87731-19-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)13-9-6-5-7-3-2-4-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
JYBGMFCPBCGCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
